Methyl 2-fluorohexa-2,4-dienoate
Description
Methyl 2-fluorohexa-2,4-dienoate is a fluorinated derivative of α,β-unsaturated esters, characterized by a conjugated diene system (C=C bonds at positions 2 and 4) and a fluorine substituent at position 2. Fluorinated analogs like 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate () highlight the influence of fluorine on enzymatic processing and environmental stability, making this comparison highly relevant for understanding structure-activity relationships.
Properties
CAS No. |
112854-15-6 |
|---|---|
Molecular Formula |
C7H9FO2 |
Molecular Weight |
144.14 g/mol |
IUPAC Name |
methyl 2-fluorohexa-2,4-dienoate |
InChI |
InChI=1S/C7H9FO2/c1-3-4-5-6(8)7(9)10-2/h3-5H,1-2H3 |
InChI Key |
KBUCUSIGBGAXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C(C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluorohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the reaction of 2,4-hexadienoic acid with a fluorinating agent, followed by esterification with methanol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluorohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-dienoic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include fluoro-dienoic acids, fluoro-alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-fluorohexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of methyl 2-fluorohexa-2,4-dienoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The conjugated diene system allows for participation in cycloaddition reactions, which are important in the synthesis of complex molecular structures .
Comparison with Similar Compounds
Structural Features
Physical-Chemical Properties
- Methyl hexa-2,4-dienoate: Molecular Weight: 126.15 g/mol (). CAS: 689-89-4 (). UV λmax: 265 nm (for hydrolysis derivatives; ).
- 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: Degraded via hydrolysis to benzoate and 2-hydroxypenta-2,4-dienoate ().
- Fluorinated Analogs: The trifluoromethyl group in 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate increases steric hindrance and resistance to enzymatic cleavage ().
Reactivity and Degradation Pathways
- Photodegradation: Methyl (2E,4E)-7-oxohepta-2,4-dienoate forms as a byproduct under UV/TiO₂ and UV-Vis/Bi₂WO₆ systems ().
- Enzymatic Processing: Non-fluorinated dienoates (e.g., 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate) are metabolized by Pseudomonas putida via the meta-cleavage pathway with Km values <25 μM (). Fluorinated analogs exhibit reduced enzyme affinity due to electronic and steric effects ().
Key Findings and Implications
- Fluorine Impact: Fluorination at position 2 (as hypothesized for Methyl 2-fluorohexa-2,4-dienoate) likely reduces enzymatic processing efficiency compared to non-fluorinated analogs, similar to observations in trifluoromethyl-substituted compounds ().
- Structural Diversity : Chain length, substituents (e.g., phenyl, epoxy), and stereochemistry significantly alter reactivity, bioavailability, and environmental persistence.
- Applications: Non-fluorinated dienoates are used in flavoring and biodegradation, while fluorinated derivatives serve as mechanistic probes in enzymology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
